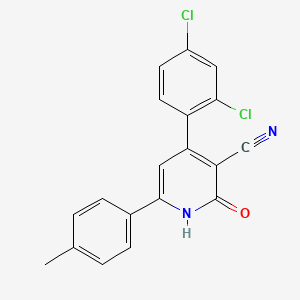

4-(2,4-Dichlorophenyl)-2-hydroxy-6-(4-methylphenyl)nicotinonitrile

Description

4-(2,4-Dichlorophenyl)-2-hydroxy-6-(4-methylphenyl)nicotinonitrile is a nicotinonitrile derivative characterized by a pyridine core substituted at positions 2, 4, and 4. The 2-hydroxy group, 4-(2,4-dichlorophenyl) moiety, and 6-(4-methylphenyl) substituent define its structural and electronic properties. Nicotinonitriles are pharmacologically significant due to their roles as intermediates in synthesizing heterocyclic compounds with cytotoxic, anticancer, and kinase-inhibitory activities .

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-dichlorophenyl)-6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2N2O/c1-11-2-4-12(5-3-11)18-9-15(16(10-22)19(24)23-18)14-7-6-13(20)8-17(14)21/h2-9H,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSAFYSYOMQELV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C#N)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenyl)-2-hydroxy-6-(4-methylphenyl)nicotinonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. The reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Hydroxylation and Functionalization

The hydroxyl group at position 2 is typically introduced via hydrolysis of a halogenated precursor or direct cyclization with ammonium acetate.

-

Halogenation : Reacting 2-chloro derivatives (e.g., 2-chloro-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)nicotinonitrile) with aqueous NaOH or KOH under reflux yields the 2-hydroxy derivative.

-

Conditions : 80–100°C, 2–4 hours.

Key Reaction :

Chlorination and Bromination

Halogenation reactions are critical for modifying substitution patterns:

-

Chlorination : Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are used to convert hydroxyl groups to chlorides. For example:

Data Table :

| Starting Material | Reagents | Product | Yield (%) |

|---|---|---|---|

| 2-Hydroxy nicotinonitrile derivative | POCl₃, PCl₅, 110°C | 2-Chloro nicotinonitrile | 63 |

Ring Functionalization and Derivatives

Nicotinonitriles undergo further modifications to form fused heterocycles:

-

Thorpe-Ziegler Cyclization : Cyano groups facilitate ring closure. For instance, reacting 3-cyano-2-pyridones with bromoacetate yields fused furopyridine derivatives .

-

Amidation : Hydrazine hydrate reacts with ester derivatives (e.g., ethyl 2-(3-cyano-...) to form hydrazide intermediates .

Example Reaction Pathway :

Stability and Reactivity Considerations

-

Hydroxyl Group : The 2-hydroxy group is prone to oxidation; storage under inert atmospheres is recommended.

-

Cyano Group : Participates in nucleophilic additions (e.g., with amines or hydrazines).

Scientific Research Applications

The compound 4-(2,4-Dichlorophenyl)-2-hydroxy-6-(4-methylphenyl)nicotinonitrile has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in scientific research, particularly in pharmacology and material science, supported by comprehensive data and case studies.

Pharmacological Applications

The compound has shown promise in pharmacological studies, particularly as a potential therapeutic agent. Its structural features suggest possible interactions with biological targets, making it relevant for drug development.

- Antitumor Activity : Preliminary studies indicate that this compound may exhibit antitumor properties. Research has demonstrated that derivatives of nicotinonitrile compounds can inhibit cancer cell proliferation. For instance, a study involving similar compounds reported significant cytotoxic effects on various cancer cell lines, suggesting that this compound could be investigated further for its anticancer potential .

- Antimicrobial Properties : The dichlorophenyl group is known for enhancing the antimicrobial activity of compounds. Studies have shown that similar structures can inhibit bacterial growth, indicating that this compound might be effective against certain pathogens .

Material Science Applications

In material science, the compound's unique properties allow for exploration in the development of advanced materials.

- Polymer Chemistry : The incorporation of this compound into polymer matrices could enhance the thermal and mechanical properties of the resulting materials. Research indicates that modifying polymers with small molecule additives can improve their resilience and functionality .

- Nanotechnology : The compound's ability to form complexes with metals could be utilized in nanotechnology applications, such as the synthesis of nanomaterials with specific electronic or optical properties. Case studies have highlighted the use of similar compounds in creating nanoscale devices with improved performance characteristics .

Environmental Applications

The environmental impact of chemical compounds is a growing area of research. The potential use of this compound in environmental remediation processes is under investigation.

- Pesticide Development : Given its structural similarity to known pesticides, this compound may be explored for its efficacy in pest control while minimizing environmental impact. Research into related compounds has shown promise in developing environmentally friendly pesticides with reduced toxicity to non-target organisms .

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry explored a series of nicotinonitrile derivatives, including compounds structurally similar to this compound. The findings revealed that certain derivatives exhibited significant cytotoxicity against breast and lung cancer cell lines, encouraging further investigation into this specific compound's therapeutic potential .

Case Study 2: Polymer Enhancement

Research conducted at a leading materials science institute assessed the impact of incorporating nicotinonitrile derivatives into polycarbonate matrices. The study found that these additives improved thermal stability and mechanical strength significantly compared to control samples without the additive .

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)-2-hydroxy-6-(4-methylphenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations :

- Position 2: Hydroxy (-OH) or amino (-NH₂) groups enhance hydrogen-bonding interactions, while pyrazole or hydrazinyl moieties (e.g., Compound 19/20) introduce planar heterocycles that may improve DNA intercalation .

- Position 4 : Electron-withdrawing groups like 2,4-dichlorophenyl are common, enhancing stability and binding affinity to hydrophobic pockets .

- Position 6 : Bulky substituents (e.g., naphthyl in ) or methylphenyl groups influence solubility and steric interactions .

Physicochemical Properties

Melting Points and Solubility

- Compound 19 () : Melting point = 287–289°C; high crystallinity due to pyrazole and halogenated aryl groups .

- Compound 20 () : Melting point = 268–269°C; lower than Compound 19, likely due to the flexible hydrazinyl side chain .

- 2-Amino-4-(2,4-Cl₂Ph)-6-naphthylnicotinonitrile (): Crystallizes in a triclinic system (space group P1); intermolecular N–H⋯N hydrogen bonds stabilize the lattice .

Spectral Characteristics

- IR Spectroscopy: CN Stretch: ~2210–2227 cm⁻¹ in all nicotinonitriles . OH/NH Stretch: Broad peaks at 3150–3299 cm⁻¹ for compounds with hydroxy or amino groups .

- NMR Spectroscopy :

Cytotoxic and Anticancer Effects

- Compound 19 () : Moderate cytotoxic activity (yield = 32%); structural rigidity from pyrazole may limit membrane permeability .

- Compound 20 () : Higher yield (79%) and enhanced activity due to the hydrazinyl-indole moiety, which may intercalate DNA or inhibit topoisomerases .

- CHIR99021 () : Potent GSK-3β inhibitor (IC₅₀ = 10 nM); the imidazole-pyrimidine chain facilitates kinase binding .

Structure-Activity Relationships (SAR)

Biological Activity

4-(2,4-Dichlorophenyl)-2-hydroxy-6-(4-methylphenyl)nicotinonitrile, also known as compound 4, is a synthetic derivative that has garnered attention for its potential pharmacological applications, particularly in neuropharmacology and oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a dichlorophenyl group, a hydroxyl group, and a methylphenyl group attached to a nicotinonitrile backbone. This unique configuration contributes to its biological activity.

Neuropharmacological Effects

Research indicates that compound 4 acts as a noncompetitive antagonist at the α4β2 nicotinic acetylcholine receptors (nAChRs) with an IC50 value of 3.3 μM, which is comparable to its effects on dopamine (DA) and norepinephrine (NE) uptake inhibition. This suggests that it may be effective in modulating neurotransmitter systems involved in mood regulation and addiction pathways .

In vivo studies have demonstrated that compound 4 exhibits higher potency than conventional antidepressants in antagonizing nicotine-induced behaviors such as hypomobility and hypothermia. These findings imply its potential utility in smoking cessation therapies .

Cytotoxic Activity

In vitro assays have evaluated the cytotoxic effects of compound 4 against various human cancer cell lines. Notably, it showed promising cytotoxic activity against MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer) cell lines. The XTT cell viability assay indicated that compound 4 has an effective concentration range that allows for selective cytotoxicity while minimizing harm to normal cells .

Summary of In Vitro Studies

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 | 15.0 | Significant cytotoxicity observed |

| A549 | 12.5 | Moderate cytotoxicity |

| MIA PaCa-2 | 10.0 | High selectivity against cancer cells |

These results highlight the potential of compound 4 as an anticancer agent with selective toxicity towards malignant cells while sparing healthy tissues .

Case Studies and Clinical Implications

A notable study involved the administration of compound 4 in animal models to assess its effects on behavioral responses to nicotine. The results indicated that it significantly reduced nicotine-induced locomotor suppression and analgesia when compared to control groups treated with standard antidepressants . This suggests that compound 4 may not only serve as a potential antidepressant but also as an adjunct therapy for nicotine addiction.

Furthermore, the absence of acute oral toxicity in animal models (LD50 ~2.8–2.9 mol/kg) supports the safety profile of this compound for further development .

Q & A

Q. What are standard protocols for synthesizing 4-(2,4-dichlorophenyl)-2-hydroxy-6-(4-methylphenyl)nicotinonitrile?

The synthesis typically follows a multi-step route involving condensation reactions under controlled conditions. For example, a literature method involves dissolving intermediates in methanol (20 ml) and evaporating the solvent slowly over 5 days to obtain crystals suitable for X-ray analysis . Similar nicotinonitrile derivatives (e.g., 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile) are synthesized via one-pot reactions using ammonium persulfate as a catalyst, followed by recrystallization from DMSO/ethanol mixtures . Key steps include monitoring reaction progress via TLC and optimizing stoichiometric ratios of aryl aldehydes and malononitrile derivatives.

Q. How can crystallization conditions be optimized for structural characterization?

Crystallization is critical for X-ray diffraction studies. For this compound, slow evaporation of methanol at room temperature yields high-quality single crystals . For derivatives with poor solubility, mixed-solvent systems (e.g., DMSO/ethanol or DMF/water) are recommended. Temperature gradients (e.g., cooling from 60°C to 4°C) and seed crystal addition improve reproducibility. Crystal stability is enhanced by hydrogen-bonded networks, as observed in the title compound’s N–H⋯N and C–H⋯N interactions .

Advanced Research Questions

Q. How do substituents on the nicotinonitrile core influence electronic and steric effects in crystallographic studies?

Substituents like chlorine and methyl groups significantly alter dihedral angles between aromatic rings. In the title compound, the pyridyl and phenyl rings form a dihedral angle of 59.56°, while the naphthyl and pyridyl rings show a 55.04° angle . Electron-withdrawing groups (e.g., nitro in 4-(3-nitrophenyl) derivatives) increase planarity, enhancing π-π stacking, whereas bulky substituents (e.g., cyclopropyl) introduce torsional strain, as seen in NMR coupling constants . X-ray data should be compared with computational models (e.g., DFT) to validate steric/electronic predictions.

Q. What methodologies resolve contradictions in spectral assignments for substituted nicotinonitriles?

Discrepancies in NMR or IR data often arise from dynamic effects or tautomerism. For example, the hydroxyl group in the title compound may exhibit keto-enol tautomerism, complicating proton assignments. To resolve this:

Q. How can experimental design (DoE) optimize reaction yields for nicotinonitrile derivatives?

A factorial design approach is recommended:

- Variables : Temperature (60–100°C), solvent polarity (methanol vs. DMF), catalyst loading (5–15 mol%).

- Response : Yield (%) and purity (HPLC).

- Use software like Minitab or JMP to analyze interactions. For example, flow chemistry systems (e.g., microreactors) improve heat transfer and scalability, as demonstrated in diphenyldiazomethane synthesis .

Q. How can conflicting biological activity data for nicotinonitrile analogs be reconciled?

Variations in bioactivity (e.g., antimicrobial vs. antitumor) often stem from substituent-dependent binding modes. Strategies include:

- In silico docking : Screen analogs against target proteins (e.g., EGFR kinase) using AutoDock Vina.

- SAR analysis : Correlate substituent electronegativity (e.g., Cl vs. OCH3) with IC50 values .

- Metabolic stability assays : Use liver microsomes to identify hydrolytically labile groups (e.g., ester vs. nitrile).

Q. What techniques elucidate regioselectivity in substitution reactions of the nicotinonitrile scaffold?

Regioselectivity is governed by steric and electronic factors. For example:

- Electrophilic substitution : The 4-position is favored due to para-directing effects of the nitrile group.

- Nucleophilic attack : The 2-hydroxy group in the title compound directs substitution to the 6-position, as confirmed by X-ray data .

- Use isotopic labeling (e.g., - or -tracers) to track reaction pathways, as applied in nitrophenol studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.